molecular formula C10H7BrO4 B15331757 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one

Cat. No.: B15331757
M. Wt: 271.06 g/mol
InChI Key: NEBDDLWGKAVETN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one is a compound belonging to the coumarin family, which are known for their diverse biological and pharmacological properties. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This specific compound features a bromomethyl group at the 4-position and hydroxyl groups at the 6 and 7 positions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The bromomethyl group is introduced via bromination of the methyl group using bromine or N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both bromomethyl and hydroxyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

4-(bromomethyl)-6,7-dihydroxychromen-2-one

InChI

InChI=1S/C10H7BrO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2

InChI Key

NEBDDLWGKAVETN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)O)CBr

Origin of Product

United States

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